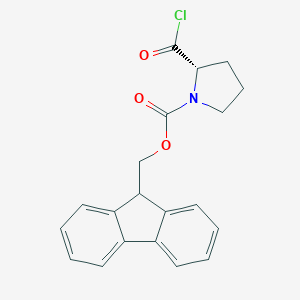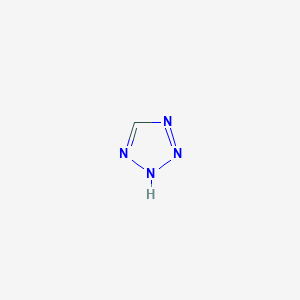
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, commonly known as DFT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DFT is widely used in the field of organic synthesis and has shown potential in various scientific research applications.
Wirkmechanismus
The mechanism of action of DFT is based on its ability to act as a nucleophile. DFT reacts with electrophilic substrates, such as aldehydes, ketones, and imines, to form stable adducts. The reaction proceeds via the formation of a tetrahedral intermediate, which is stabilized by the electron-withdrawing groups present in DFT.
Biochemische Und Physiologische Effekte
DFT has been shown to have a wide range of biochemical and physiological effects. DFT has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. DFT has also been shown to induce cell death in various cancer cell lines, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
DFT has several advantages for use in lab experiments. DFT is a stable and easy-to-handle reagent that can be stored for long periods of time without degradation. DFT is also a highly reactive reagent that can be used in small quantities, making it a cost-effective option for lab experiments. However, DFT has some limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of DFT in scientific research. One potential area of research is the development of DFT-based therapeutics for the treatment of various diseases, including cancer and viral infections. Another potential area of research is the use of DFT in the development of novel materials, such as polymers and nanoparticles. Additionally, the use of DFT in the synthesis of complex natural products and pharmaceuticals is an area of research that has yet to be fully explored.
Conclusion
In conclusion, DFT is a versatile reagent that has shown potential in various scientific research applications. DFT has unique properties that make it a valuable tool for organic synthesis and the development of novel materials and therapeutics. Further research is needed to fully explore the potential of DFT in these areas and to identify new applications for this promising compound.
Synthesemethoden
DFT is synthesized by the reaction of 2,4-dimethoxy-6-chloro-1,3,5-triazine with 2-fluoro-2,2-dinitroethanol in the presence of a base. The reaction yields a yellow crystalline solid, which is purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DFT has been extensively used in scientific research due to its unique properties. DFT is a versatile reagent that can be used for the synthesis of various compounds, including heterocycles, peptides, and nucleosides. DFT has also shown potential in the synthesis of DNA and RNA analogs, which can be used as therapeutic agents for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
100508-56-3 |
|---|---|
Produktname |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
Molekularformel |
C7H8FN5O7 |
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
2-(2-fluoro-2,2-dinitroethoxy)-4,6-dimethoxy-1,3,5-triazine |
InChI |
InChI=1S/C7H8FN5O7/c1-18-4-9-5(19-2)11-6(10-4)20-3-7(8,12(14)15)13(16)17/h3H2,1-2H3 |
InChI-Schlüssel |
XSDYWUHPATXNBR-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
Kanonische SMILES |
COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OC |
Andere CAS-Nummern |
100508-56-3 |
Synonyme |
2,4-Dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




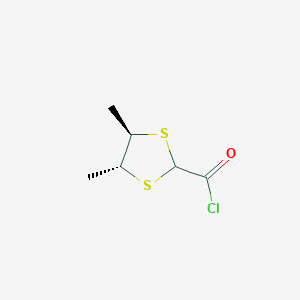
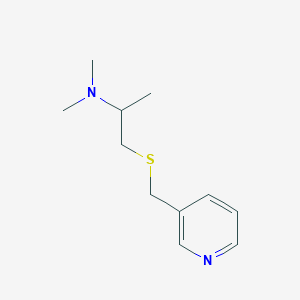
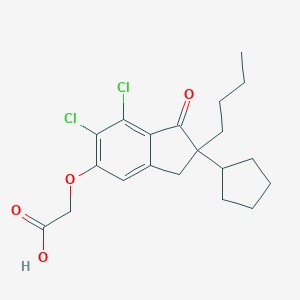


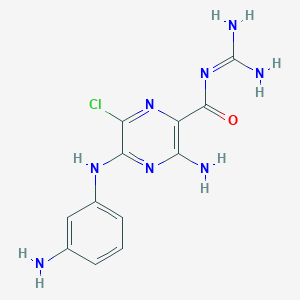
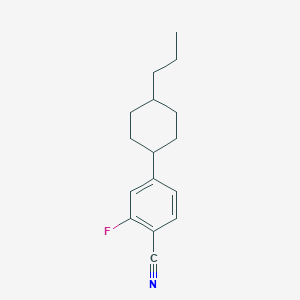
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)


